5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole
CAS No.:
Cat. No.: VC18720739
Molecular Formula: C8H7ClN2O
Molecular Weight: 182.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7ClN2O |
|---|---|
| Molecular Weight | 182.61 g/mol |
| IUPAC Name | 5-(1-chloroethyl)-2,1,3-benzoxadiazole |
| Standard InChI | InChI=1S/C8H7ClN2O/c1-5(9)6-2-3-7-8(4-6)11-12-10-7/h2-5H,1H3 |
| Standard InChI Key | XNTRUMUIXBHUGP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC2=NON=C2C=C1)Cl |
Introduction
Chemical Identity and Structural Properties
5-(1-Chloroethyl)benzo[c] oxadiazole (IUPAC name: 5-(1-chloroethyl)-2,1,3-benzoxadiazole) is a chloro-substituted derivative of the benzo-oxadiazole family. Its molecular formula, C₈H₇ClN₂O, corresponds to a molecular weight of 182.61 g/mol. The compound’s structure integrates a benzoxadiazole ring system with a chloroethyl substituent at the fifth position, conferring distinct electronic and steric properties critical for its reactivity and biological interactions.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇ClN₂O |
| Molecular Weight | 182.61 g/mol |
| IUPAC Name | 5-(1-chloroethyl)-2,1,3-benzoxadiazole |
| InChI | InChI=1S/C8H7ClN2O/c1-5(9)6-2-3-7-8(4-6)11-12-10-7/h2-5H,1H3 |
| Canonical SMILES | CC(C1=CC2=NON=C2C=C1)Cl |
| PubChem CID | 118902956 |
The chloroethyl group enhances the compound’s electrophilicity, facilitating interactions with nucleophilic biological targets. Spectroscopic characterization via IR and NMR confirms the presence of the oxadiazole ring (C=N-O stretching at 1631–1742 cm⁻¹) and chloroethyl moiety (C-Cl stretching at 750 cm⁻¹) .
Synthetic Methodologies
Conventional Synthesis
The synthesis of 5-(1-Chloroethyl)benzo[c] oxadiazole typically involves multi-step reactions under reflux conditions. A standard protocol includes:
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Esterification: Anthranilic acid is treated with ethanol and sulfuric acid to form ethyl-2-aminobenzoate.
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Hydrazide Formation: Reaction with hydrazine hydrate yields 5-(2-aminophenyl)-1,3,4-oxadiazole-2-thione.
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Chloroethyl Substitution: Thione intermediates undergo nucleophilic substitution with 1-chloroethyl reagents in dimethylformamide (DMF) or methanol .
Reaction times range from 6 hours to overnight, with yields optimized through controlled temperature and stoichiometric ratios of reagents.
Green Chemistry Approaches
Recent advances emphasize solvent-free and energy-efficient methods:
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Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes. For example, cyclization of hydrazides with carboxylic acids using phosphorous oxychloride under microwave irradiation achieves 85–90% yields .
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Mechanochemical Grinding: Solid-state reactions with iodine catalysts produce 2,5-disubstituted oxadiazoles in 5–10 minutes . These methods eliminate toxic solvents and improve atom economy, aligning with sustainable chemistry principles .
Biological Activities and Mechanisms
Anticancer Properties
5-(1-Chloroethyl)benzo[c] oxadiazole demonstrates marked cytotoxicity against cancer cell lines, particularly MDA-MB-231 (breast adenocarcinoma) and HT-29 (colon adenocarcinoma) . Key findings include:
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Apoptosis Induction: Flow cytometry reveals 45.2–62.7% apoptosis in MDA-MB-231 cells at 10 µM concentrations, surpassing positive controls like doxorubicin .
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Cell Cycle Arrest: G0/G1 phase arrest (58–67%) correlates with downregulation of cyclin D1 and CDK4, implicating Rb pathway modulation .
Table 2: Cytotoxicity Data (IC₅₀ Values)
| Cell Line | IC₅₀ (µM) | Apoptosis (%) |
|---|---|---|
| MDA-MB-231 | 4.2 ± 0.3 | 62.7 ± 2.1 |
| HT-29 | 7.8 ± 0.5 | 45.2 ± 1.8 |
Molecular Targets
Predictive studies using the PASS algorithm identify STAT3 and miR-21 as primary targets . STAT3 inhibition disrupts oncogenic signaling, while miR-21 downregulation suppresses tumor metastasis and chemoresistance .
Pharmacological Research and Applications
In Vitro Studies
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Dose-Dependent Cytotoxicity: MTS assays confirm IC₅₀ values of 4.2 µM (MDA-MB-231) and 7.8 µM (HT-29), indicating selectivity for breast cancer cells .
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Synergistic Effects: Combination with paclitaxel enhances apoptosis by 22% in triple-negative breast cancer models .
Structure-Activity Relationships (SAR)
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Chloroethyl Group: Essential for DNA alkylation and cross-linking, enhancing pro-apoptotic effects.
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Oxadiazole Ring: The N-O moiety facilitates hydrogen bonding with kinase active sites, notably EGFR and VEGFR2 .
Future Research Directions
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Target Optimization: Structural modifications to improve bioavailability and reduce off-target effects.
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In Vivo Studies: Preclinical evaluation in xenograft models to validate efficacy and toxicity profiles.
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Combination Therapies: Screening with immunotherapeutic agents to exploit synergistic anticancer mechanisms.
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